Lipophilicity and CNS MPO Desirability: 4-Hydrazinyl-6-methyl-2(1H)-pyridinone Versus 4-Hydrazinylpyridin-2(1H)-one
The calculated logP of 4-hydrazinyl-6-methyl-2(1H)-pyridinone is 1.15 , which is 1.77 log units higher than that of the des-methyl analog 4-hydrazinylpyridin-2(1H)-one (calc. logP –0.62) . Under the CNS MPO scoring paradigm, where clogP values between 1 and 3 are considered optimal, the target compound falls within a more drug-like window than the excessively polar des-methyl comparator, while still maintaining a PSA of 71.17 Ų, below the 90 Ų cutoff recommended for brain penetration .
| Evidence Dimension | Calculated lipophilicity (logP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | logP 1.15; PSA 71.17 Ų |
| Comparator Or Baseline | 4-Hydrazinylpyridin-2(1H)-one (CAS 106689-41-2): logP –0.62 |
| Quantified Difference | logP difference: +1.77 log units |
| Conditions | Computed physicochemical properties (Chemsrc / PubChem-derived values) |
Why This Matters
For CNS or intracellular-target projects, the higher logP of the 6-methyl analogue predicts superior passive membrane permeability versus the overly polar des-methyl form, making it a strategically advantageous building block for libraries requiring blood-brain barrier penetration.
